molecular formula C10H10FNO2 B119006 Allyl 3-amino-4-fluorobenzoate CAS No. 153774-39-1

Allyl 3-amino-4-fluorobenzoate

Cat. No.: B119006
CAS No.: 153774-39-1
M. Wt: 195.19 g/mol
InChI Key: SNZWNIMUYPJNCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-amino-4-fluorobenzoate typically involves the esterification of 3-amino-4-fluorobenzoic acid with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The general reaction scheme is as follows:

3-amino-4-fluorobenzoic acid+allyl alcoholAllyl 3-amino-4-fluorobenzoate+water\text{3-amino-4-fluorobenzoic acid} + \text{allyl alcohol} \rightarrow \text{this compound} + \text{water} 3-amino-4-fluorobenzoic acid+allyl alcohol→Allyl 3-amino-4-fluorobenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, the reaction mixture is often subjected to distillation to remove water and drive the reaction to completion .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

    Substitution: Nucleophiles such as sodium methoxide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Allyl 3-amino-4-fluorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

    Allyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Allyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.

    Allyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness: Allyl 3-amino-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

prop-2-enyl 3-amino-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZWNIMUYPJNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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